Cas no 50998-05-5 (1-Morpholinopropan-2-amine)

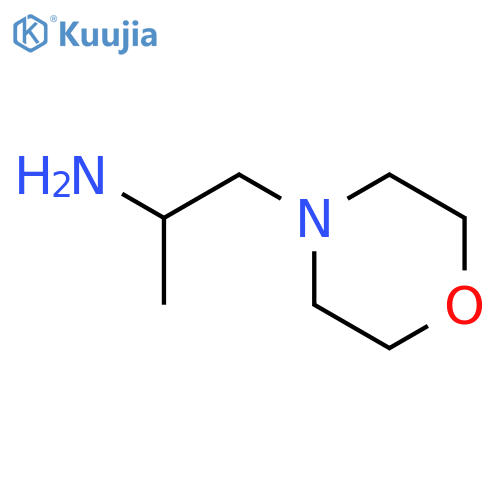

1-Morpholinopropan-2-amine structure

商品名:1-Morpholinopropan-2-amine

CAS番号:50998-05-5

MF:C7H16N2O

メガワット:144.214741706848

MDL:MFCD00014621

CID:376862

PubChem ID:329775305

1-Morpholinopropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-Morpholinopropan-2-amine

- 1-Methyl-2-morpholin-4-ylethylamine

- 1-METHYL-2-MORPHOLIN-4-YL-ETHYLAMINE

- 4-(2-Aminopropyl)Morpholine

- 4-Morpholineethanamine,a-methyl-

- N-(2-aminopropyl)morpholine

- (1-methyl-2-morpholin-4-ylethyl)amine

- 1-(4-morpholinyl)-2-propanamine(SALTDATA: FREE)

- 1-(morpholin-4-yl)propan-2-amine

- 1-morpholin-4-ylprop-2-ylamine

- AC1Q2BBZ

- EINECS 256-904-2

- N-(2-aminopropyl)-tetrahydro- 1,4-oxazine

- SBB017919

- SureCN39809

- α-Methyl-4-morpholineethanamine

- 1-(4-morpholinyl)-2-propanamine

- 1-Morpholino-propan-2-amine 2HCl

- 4-Morpholineethanamine, .alpha.-methyl-

- 50998-05-5

- MFCD09723220

- 2-Amino-1-morpholinopropane

- N-(2-aminopropyl)-morpholine

- BS-28639

- EN300-40421

- MFCD00014621

- [1-Methyl-2-(morpholin-4-yl)ethyl]amine

- SCHEMBL39809

- 1-(4-Morpholinyl)-2-propanamine, AldrichCPR

- SWZKXIPDGAAYKE-UHFFFAOYSA-N

- AKOS016046570

- CS-0207467

- a-methyl-4-morpholineethanamine

- NS00057123

- 1-morpholin-4-ylpropan-2-amine

- Z271007874

- BB 0260987

- FT-0678429

- 4-Morpholineethanamine, alpha-methyl-

- AKOS000137160

- DTXSID40885939

- STK348976

- BBL039604

- G15145

-

- MDL: MFCD00014621

- インチ: InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3

- InChIKey: SWZKXIPDGAAYKE-UHFFFAOYSA-N

- ほほえんだ: CC(CN1CCOCC1)N

計算された属性

- せいみつぶんしりょう: 144.12638

- どういたいしつりょう: 144.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 91.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 38.5Ų

じっけんとくせい

- 密度みつど: 0.983

- ふってん: 214.8°Cat760mmHg

- フラッシュポイント: 83.7°C

- 屈折率: 1.471

- PSA: 38.49

- 酸性度係数(pKa): 9.97±0.10(Predicted)

1-Morpholinopropan-2-amine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- 危険レベル:IRRITANT

1-Morpholinopropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M156421-100mg |

1-methyl-2-morpholin-4-ylethylamine |

50998-05-5 | 100mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-40421-0.1g |

1-(morpholin-4-yl)propan-2-amine |

50998-05-5 | 95.0% | 0.1g |

$63.0 | 2025-03-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170677-1g |

1-(4-Morpholinyl)-2-propanamine |

50998-05-5 | 1g |

¥1,028.00 | 2021-05-21 | ||

| Chemenu | CM115562-5g |

1-methyl-2-morpholin-4-ylethylamine |

50998-05-5 | 95% | 5g |

$624 | 2021-08-06 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00001-1G |

1-(4-Morpholinyl)-2-propanamine |

50998-05-5 | 1g |

¥4097.58 | 2023-11-14 | ||

| abcr | AB218640-500 mg |

1-(4-Morpholinyl)-2-propanamine; 95% |

50998-05-5 | 500MG |

€264.80 | 2022-03-04 | ||

| Enamine | EN300-40421-0.5g |

1-(morpholin-4-yl)propan-2-amine |

50998-05-5 | 95.0% | 0.5g |

$143.0 | 2025-03-15 | |

| eNovation Chemicals LLC | Y1255984-1g |

4-(2-aminopropyl)morpholine |

50998-05-5 | 95% | 1g |

$255 | 2024-06-06 | |

| Enamine | EN300-40421-2.5g |

1-(morpholin-4-yl)propan-2-amine |

50998-05-5 | 95.0% | 2.5g |

$310.0 | 2025-03-15 | |

| Enamine | EN300-40421-1.0g |

1-(morpholin-4-yl)propan-2-amine |

50998-05-5 | 95.0% | 1.0g |

$183.0 | 2025-03-15 |

1-Morpholinopropan-2-amine 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

50998-05-5 (1-Morpholinopropan-2-amine) 関連製品

- 847798-58-7(1-(morpholin-4-yl)butan-2-amine)

- 938459-08-6(N-methyl-2-morpholin-4-ylpropan-1-amine)

- 6105-75-5(2-methyl-1-(morpholin-4-yl)propan-2-amine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:50998-05-5)1-(4-Morpholinyl)-2-propanamine

清らかである:99%/99%

はかる:5.0g/10.0g

価格 ($):430.0/633.0